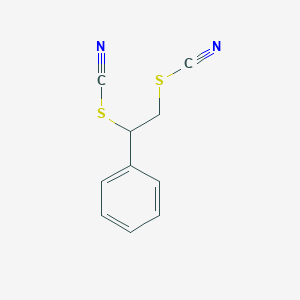
1,4-Diphenylnaphthalene-2,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diphenylnaphthalene-2,3-diol is an organic compound that belongs to the class of naphthalenediols This compound features a naphthalene ring system substituted with two phenyl groups at the 1 and 4 positions and two hydroxyl groups at the 2 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
1,4-Diphenylnaphthalene-2,3-diol can be synthesized through several methods. One common approach involves the oxidation of 1,4-diphenylnaphthalene using oxidizing agents such as lead tetra-acetate. This reaction typically proceeds through the formation of an intermediate quinone, which is then reduced to yield the desired diol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and oxidation-reduction reactions are applicable. Industrial-scale production would likely involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
化学反应分析
Types of Reactions
1,4-Diphenylnaphthalene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, such as 1,4-diphenyl-2,3-naphthoquinone.
Reduction: Reduction reactions can convert the quinone intermediates back to the diol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Lead tetra-acetate is commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate hydrogenation reactions.
Major Products
Substituted Derivatives: Electrophilic aromatic substitution can introduce various functional groups onto the phenyl rings.
科学研究应用
1,4-Diphenylnaphthalene-2,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Material Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic and optical properties.
Biology and Medicine: Research into its potential biological activities and interactions with biomolecules is ongoing, although specific applications are still under investigation.
作用机制
The mechanism of action of 1,4-diphenylnaphthalene-2,3-diol involves its ability to undergo redox reactions, forming quinones and other reactive intermediates. These intermediates can interact with various molecular targets, potentially leading to biological effects. The exact pathways and molecular targets are subjects of ongoing research.
相似化合物的比较
Similar Compounds
1,4-Diphenyl-2,3-naphthoquinone: This compound is an oxidized form of 1,4-diphenylnaphthalene-2,3-diol and shares similar structural features.
Other Naphthalenediols: Compounds such as 1,2-naphthalenediol and 1,4-naphthalenediol have similar diol functionalities but differ in the position of the hydroxyl groups.
属性
CAS 编号 |
52457-58-6 |
|---|---|
分子式 |
C22H16O2 |
分子量 |
312.4 g/mol |
IUPAC 名称 |
1,4-diphenylnaphthalene-2,3-diol |
InChI |
InChI=1S/C22H16O2/c23-21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22(21)24)16-11-5-2-6-12-16/h1-14,23-24H |
InChI 键 |
HWBXVPDFPGNZEY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C3=CC=CC=C32)C4=CC=CC=C4)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


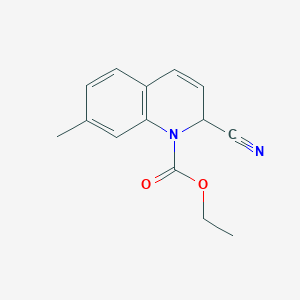

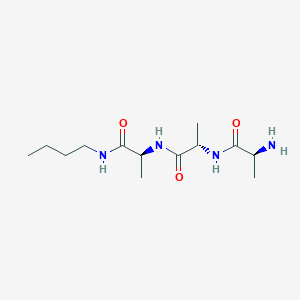
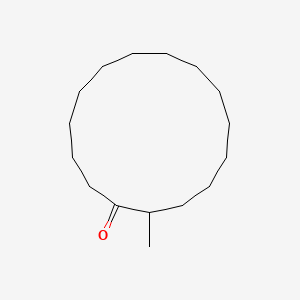
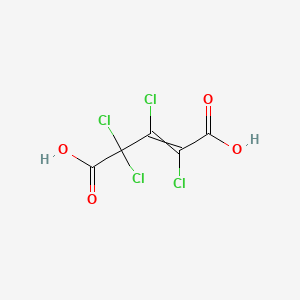

![7,8-Dioxabicyclo[4.2.2]dec-9-ene](/img/structure/B14652542.png)
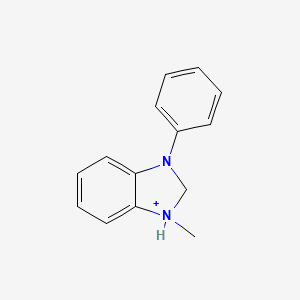
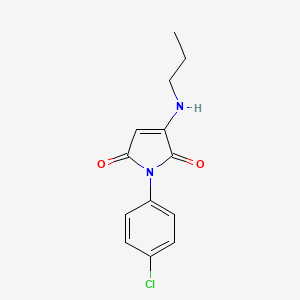
![1,8-Bis[(4-methoxyphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14652555.png)
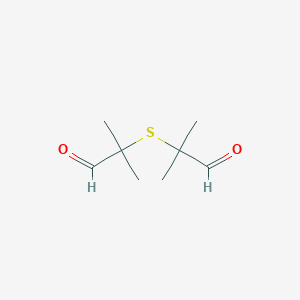
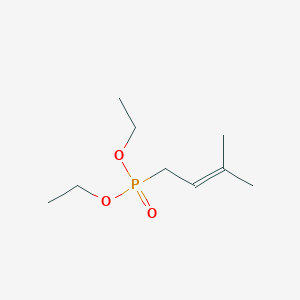
![2-[(1,3,3-Trimethyl-2-bicyclo[2.2.1]heptanyl)iminomethyl]phenol](/img/structure/B14652595.png)
